1-(3,4-dimethylphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine
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Overview
Description
- The dimethylphenyl group is introduced via electrophilic aromatic substitution reactions.
- Reaction conditions: Use of Lewis acids such as aluminum chloride or ferric chloride, and solvents like dichloromethane or chloroform.
Attachment of the Methylsulfanylpyrimidinyl Moiety:
- The final step involves the coupling of the tetrahydroindazole intermediate with the methylsulfanylpyrimidinyl derivative.
- Reaction conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
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Formation of the Tetrahydroindazole Core:
- The synthesis begins with the cyclization of appropriate hydrazine derivatives with ketones or aldehydes to form the tetrahydroindazole core.
- Reaction conditions: Acidic or basic catalysts, reflux conditions, and solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Major products: Oxidized derivatives with altered functional groups.
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Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives with hydrogenated functional groups.
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Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
- Major products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Dichloromethane, chloroform, ethanol, methanol.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine has several scientific research applications, including:
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Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology:
- Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
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Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Used in the development of new materials and chemical products.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
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Molecular Targets:
- Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
- Interaction with DNA or RNA, affecting gene expression and protein synthesis.
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Pathways Involved:
- Modulation of signaling pathways, such as MAPK (mitogen-activated protein kinase) or PI3K/Akt (phosphoinositide 3-kinase/Akt) pathways.
- Induction of apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the methylsulfanylpyrimidinyl moiety distinguishes it from other indazole derivatives.
- Its unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5S/c1-14-7-8-17(9-15(14)2)26-20-6-4-5-19(18(20)13-25-26)22-10-16-11-23-21(27-3)24-12-16/h7-9,11-13,19,22H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAYPMBFLQMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NCC4=CN=C(N=C4)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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